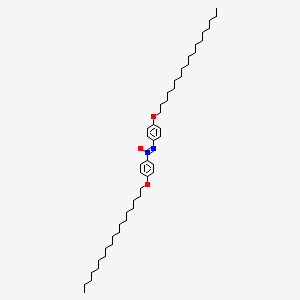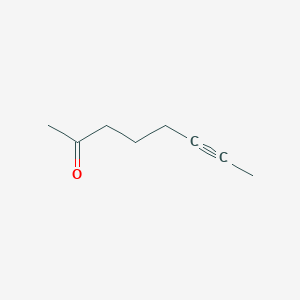![molecular formula C14H10N2 B3050285 11H-isoindolo[2,1-a]benzimidazole CAS No. 248-72-6](/img/structure/B3050285.png)
11H-isoindolo[2,1-a]benzimidazole
Overview
Description
11H-isoindolo[2,1-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by a fused ring system that includes both isoindole and benzimidazole moieties.
Mechanism of Action
Target of Action
The primary targets of 11H-isoindolo[2,1-a]benzimidazole are yet to be fully identified. The compound is a part of the heterocyclic system of isoindolo[2,1-a]benzimidazole, which is of interest mainly due to its practical importance in industry .
Mode of Action
It is known that the compound is synthesized through the reaction of the two nh2 groups of o-arylenediamines with the two substituents of o-disubstituted arenes .
Biochemical Pathways
The compound is known to have practical applications in the industry as dyes and pigments for fibers and plastics .
Result of Action
It has been observed that treatment of sunflower seedlings with isoindoloquinazolinediones, a derivative of the compound, resulted in an increase in the length of the hypocotyl and root .
Action Environment
It is known that polymers with an isoindolobenzimidazole fragment are widely used, suggesting that the compound may have stability in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11H-isoindolo[2,1-a]benzimidazole typically involves the reaction of o-phenylenediamine with phthalic anhydride. This reaction was first reported by Thiele and Falk in 1906 . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions generally involve heating the reactants in a suitable solvent, such as acetic acid, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
11H-isoindolo[2,1-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-11-one.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: This compound-11-one.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
11H-isoindolo[2,1-a]benzimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
11H-isoindolo[2,1-a]benzimidazole can be compared with other similar heterocyclic compounds, such as:
These compounds share a similar fused ring system but differ in the specific functional groups attached to the core structure.
Properties
IUPAC Name |
11H-isoindolo[2,1-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-6-11-10(5-1)9-16-13-8-4-3-7-12(13)15-14(11)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXALWURUWCCXLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC4=CC=CC=C4N31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20329841 | |
| Record name | 11H-isoindolo[2,1-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248-72-6 | |
| Record name | 11H-isoindolo[2,1-a]benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20329841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 11H-isoindolo[2,1-a]benzimidazole derivatives?
A1: One common synthetic approach utilizes o-alkynylbenzaldehydes and o-diaminobenzenes as starting materials. This one-pot reaction allows for the selective synthesis of 11-arylmethylidene-11H-isoindolo[2,1-a]benzimidazoles. []
Q2: Are there any reviews summarizing the current knowledge on 11H-isoindolo[2,1-a]benzimidazoles?
A2: Yes, a comprehensive review on 11H-isoindolo[2,1-a]benzimidazoles is available. This review likely covers various aspects of these compounds, including their synthesis, properties, and potential applications. []
Q3: What is the structural difference between this compound and Benzotriazolo[1,2-a]benzotriazole?
A3: While specific details on the structural differences require further investigation, a research paper titled "this compound (16) to Benzotriazolo[1,2-a]benzotriazole (16)" likely explores this topic. It may delve into the transformation or relationship between these two compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















